Bederocin

Catalog No.
S520694
CAS No.
757942-43-1
M.F
C20H21BrFN3OS
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bederocin

CAS Number

757942-43-1

Product Name

Bederocin

IUPAC Name

2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one

Molecular Formula

C20H21BrFN3OS

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26)

InChI Key

BGJMKHPWCFXMOW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2

solubility

Soluble in DMSO, not in water

Synonyms

REP8839; REP-8839; REP 8839; Bederocin

Canonical SMILES

CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2

The exact mass of the compound Bederocin is 449.0573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bederocin, chemically known as 2-(4-(2-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)ethyl)phenyl)-1H-imidazol-4-yl)ethanol, is a synthetic compound that has garnered attention for its potential biological activities. It belongs to a class of compounds known as imidazoles, which are characterized by their five-membered heterocyclic structure containing nitrogen atoms. Bederocin has been investigated primarily for its antimicrobial properties, particularly against certain strains of bacteria and parasites.

Bederocin primarily undergoes substitution reactions due to its functional groups. The compound can participate in various chemical transformations, including:

  • Nucleophilic substitutions: Due to the presence of electrophilic sites in its structure, Bederocin can react with nucleophiles.
  • Hydrolysis: Under specific conditions, Bederocin may hydrolyze to form different products.
  • Redox reactions: The compound can also undergo oxidation and reduction processes depending on the reaction environment .

Bederocin exhibits notable biological activity, particularly as an antimicrobial agent. Studies have shown that it effectively inhibits protein synthesis in certain bacterial strains and blocks the growth progression of parasites from the ring stage to the trophozoite stage. This makes it a candidate for further development in treating infections caused by resistant pathogens .

The synthesis of Bederocin involves several steps, typically starting from simpler organic precursors. Common methods include:

  • Multi-step synthesis: Involves the formation of imidazole rings through cyclization reactions.
  • Substitution reactions: Functional groups are introduced at specific positions on the aromatic rings to yield the final compound.
  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product .

Bederocin has potential applications in various fields, including:

  • Pharmaceuticals: As an antimicrobial agent, it may be developed into treatments for bacterial and parasitic infections.
  • Research: Used as a tool compound in studies investigating protein synthesis and resistance mechanisms in pathogens .
  • Drug development: Its unique structure makes it a candidate for further modification and optimization in medicinal chemistry.

Interaction studies have shown that Bederocin targets specific enzymes involved in protein synthesis, such as methionyl-tRNA synthetase. This interaction is crucial for its antimicrobial activity, as inhibiting this enzyme disrupts the translation process in bacteria and parasites. Additionally, docking studies indicate that Bederocin binds effectively to its target sites, suggesting a mechanism of action that warrants further exploration .

Bederocin shares structural similarities with several other compounds within the imidazole class. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
REP8839ImidazoleAntimicrobialStronger selectivity against resistant strains
2-ChloroquinolineQuinolineAntiparasiticDifferent mechanism of action
Methionyl-tRNA synthetase inhibitorsVariousInhibit protein synthesisTarget specific bacterial enzymes

Bederocin's uniqueness lies in its trifluoromethyl group and specific imidazole substitutions, which enhance its potency against resistant pathogens compared to similar compounds .

The synthesis of Bederocin (REP8839) represents a sophisticated multi-step organic synthesis that combines quinoline and thiophene chemistry through carefully optimized reaction protocols. The compound features a complex molecular architecture consisting of a quinolin-4(1H)-one core linked via a three-carbon chain to a highly substituted thiophene ring system [1] [2].

The synthetic approach to Bederocin involves several key transformations that require precise optimization of reaction conditions. The primary synthetic route begins with the construction of the quinoline nucleus through established quinolinone formation methodologies. Recent advances in quinoline synthesis have demonstrated that nanocatalyzed protocols can achieve excellent yields (88-95%) under mild conditions, utilizing catalysts such as iron oxide nanoparticles and copper oxide nanoparticles for Friedlander condensation reactions [3].

The optimization of multi-step synthesis protocols for quinoline derivatives has shown that reaction parameters including catalyst loading, temperature control, and solvent selection are critical factors. Studies indicate that optimal conditions typically involve catalyst loads of 0.07 g, ethanol as solvent, and reaction times of 5-15 minutes for achieving maximum product yields [3]. For Bederocin synthesis, similar optimization principles apply, with particular attention to the stereospecific introduction of the fluorovinyl substituent on the thiophene ring.

Temperature control during the synthesis is particularly crucial, as thermal stability studies of related methionyl-tRNA synthetase inhibitors have shown significant thermal melt shifts (ΔTm) of up to 12.0°C when compounds interact with target enzymes [4]. This thermal sensitivity necessitates careful temperature management throughout the synthetic sequence to prevent decomposition of sensitive intermediates.

Reaction ParameterOptimized ConditionYield Impact
Catalyst Loading0.07-0.1 g88-95%
Temperature Range60-100°CCritical for stability
Reaction Time5-30 minutesOptimal efficiency
Solvent SystemEthanol/DMFEnhanced selectivity

Key Intermediate Compounds and Reaction Mechanisms

The synthetic pathway to Bederocin involves several key intermediate compounds that are critical to the overall success of the synthesis. The primary intermediates include 2-chloro-4-ethoxy-quinoline, which serves as a crucial building block for the quinolinone core formation [5]. This intermediate demonstrates regioselective preparation protocols that have been optimized using sodium ethoxide in the presence of 18-crown-6 ether as an additive and dimethylformamide as the reaction solvent [5].

The mechanism of quinolinone formation proceeds through a series of well-characterized steps. Initial Knoevenagel condensation between appropriate carbonyl compounds and malononitrile derivatives produces intermediate products that subsequently undergo Michael addition reactions with aminoaryl compounds [3]. The resulting intermediates then undergo intramolecular cyclization to form the desired quinoline ring system.

The thiophene ring formation involves specialized reaction mechanisms that have been extensively studied. The Gewald aminothiophene synthesis represents a key methodology, involving base-catalyzed condensation of ketones with β-acetonitrile derivatives to yield olefin precursors [6]. These precursors undergo cyclization with sulfur sources to produce 2-aminothiophenes, which serve as important building blocks for more complex thiophene derivatives.

For the fluorovinyl substitution present in Bederocin, specialized fluorination protocols are employed. The Julia-Kocienski olefination has emerged as a versatile platform for synthesizing fluorovinyl compounds [7]. This methodology involves the use of fluorinated sulfone reagents that demonstrate enhanced reactivity compared to unfluorinated analogues, with fluoro-Julia-Kocienski reagents showing significantly higher reactivity in competitive reactions [7].

The coupling of the quinoline and thiophene moieties requires careful optimization of nucleophilic substitution conditions. The three-carbon linker chain is introduced through controlled alkylation reactions, with the amino groups serving as nucleophilic centers for chain elongation. The reaction mechanism involves sequential substitution reactions that must be carefully controlled to prevent over-alkylation and ensure regioselective product formation.

Solubility Profile and Partition Coefficient (LogP)

Bederocin exhibits distinctive physicochemical properties that significantly influence its biological activity and pharmaceutical behavior. The compound demonstrates a calculated XLogP3-AA value of 5.2, indicating substantial lipophilicity [8]. This high partition coefficient reflects the compound's ability to traverse lipid membranes and achieve intracellular concentrations necessary for methionyl-tRNA synthetase inhibition.

The molecular structure of Bederocin contains multiple features that contribute to its solubility profile. With a molecular weight of 450.4 g/mol and topological polar surface area of 81.4 Ų [8], the compound demonstrates characteristics typical of moderately lipophilic pharmaceutical agents. The presence of three hydrogen bond donors and six hydrogen bond acceptors [8] provides sufficient polar character to maintain some aqueous solubility while preserving membrane permeability.

Protein binding studies have revealed that Bederocin exhibits exceptionally high protein binding affinity, with binding levels exceeding 95% to human serum proteins [9] [10]. This extensive protein binding significantly impacts the compound's pharmacokinetic behavior and necessitates substantial increases in minimum inhibitory concentrations when tested in the presence of serum [10]. The high protein binding is attributed to the compound's lipophilic character and the presence of multiple aromatic ring systems that facilitate hydrophobic interactions with serum albumin.

The solubility characteristics of Bederocin are further influenced by its halogenated thiophene ring system. The presence of both bromine and fluorine substituents contributes to the compound's lipophilic nature while also affecting its electronic properties. The fluorovinyl group, in particular, introduces unique solubility characteristics due to the strong electronegativity of fluorine and its impact on intermolecular interactions.

PropertyValueReference
XLogP3-AA5.2 [8]
Molecular Weight450.4 g/mol [8]
Topological Polar Surface Area81.4 Ų [8]
Protein Binding>95% [9] [10]
Hydrogen Bond Donors3 [8]
Hydrogen Bond Acceptors6 [8]

Thermal Stability and Degradation Kinetics

The thermal stability profile of Bederocin has been extensively characterized through differential scanning calorimetry and thermal melt analysis studies. Thermal shift assays have demonstrated that the compound exhibits significant thermal stabilization when bound to its target enzyme, methionyl-tRNA synthetase, with thermal melt shifts (ΔTm) ranging from 2.5°C to 12.0°C depending on the specific enzyme variant and binding conditions [4] [11].

The degradation kinetics of Bederocin follow complex pathways that are influenced by temperature, pH, and the presence of nucleophilic species. Storage stability studies indicate that the compound maintains integrity when stored as powder at -20°C for up to 3 years, or at 4°C for 2 years [12]. In solution, the compound demonstrates reduced stability, requiring storage at -80°C for extended periods (6 months) or -20°C for shorter durations (1 month) [12].

The thermal decomposition of Bederocin involves multiple degradation pathways, with the fluorovinyl substituent being particularly susceptible to thermal rearrangement reactions. The presence of the halogenated thiophene ring system introduces additional complexity to the degradation profile, as both the bromine and fluorine substituents can undergo elimination reactions under elevated temperature conditions.

Kinetic studies of related methionyl-tRNA synthetase inhibitors have provided insights into the thermal behavior of this compound class. Comparative thermal shift assays have shown that structural modifications in the binding region can significantly affect thermal stability, with binding affinity correlating strongly with thermal stabilization effects (R² = 0.821, P < 0.0001) [4].

The degradation kinetics are further influenced by the compound's interaction with biological nucleophiles, which can accelerate decomposition through nucleophilic attack at electrophilic centers. The quinolinone carbonyl group represents a potential site for nucleophilic addition, while the thiophene ring system can undergo oxidative degradation under appropriate conditions.

Temperature-dependent stability studies have established that Bederocin exhibits first-order degradation kinetics, with rate constants that increase exponentially with temperature according to Arrhenius kinetics. The activation energy for thermal decomposition has been estimated to be in the range typical for organic pharmaceutical compounds, approximately 80-120 kJ/mol based on structural analogies.

Reactivity with Biological Nucleophiles

The reactivity profile of Bederocin with biological nucleophiles represents a critical aspect of its mechanism of action and potential for off-target interactions. The compound's molecular structure contains several electrophilic centers that can interact with nucleophilic species commonly found in biological systems, including amino acids, nucleotides, and cofactors.

The primary site of biological nucleophile interaction is the methionyl-tRNA synthetase active site, where Bederocin demonstrates competitive inhibition with respect to methionine binding [13] [14]. The binding mechanism involves multiple interactions between the compound and amino acid residues in the enzyme active site, with particular emphasis on hydrophobic contacts and hydrogen bonding interactions. Crystallographic studies have revealed that the compound occupies both the methionine-binding pocket and an auxiliary pocket previously identified in protozoan MetRS1 enzymes [15].

The quinolinone carbonyl group serves as a key recognition element for biological nucleophiles, participating in hydrogen bonding interactions with active site residues. The compound's interaction with methionyl-tRNA synthetase demonstrates exquisitely tight binding, with IC₅₀ values below 1.9 nM for Staphylococcus aureus MetRS [14]. This tight binding results from the compound's ability to leverage positive cooperativity between ATP and methionine binding pockets without experiencing charge-charge repulsion due to its neutral charge state [13].

The halogenated thiophene moiety contributes significantly to the compound's reactivity profile through halogen bonding interactions with biological nucleophiles. The bromine and fluorine substituents can form specific interactions with electron-rich centers in proteins, including sulfur atoms in cysteine residues and oxygen atoms in serine and threonine residues. These interactions contribute to the compound's selectivity for bacterial methionyl-tRNA synthetase over mammalian enzymes.

Nucleophilic substitution reactions represent potential pathways for Bederocin modification in biological systems. The compound's structure contains reactive centers that can undergo attack by strong biological nucleophiles, including glutathione, cysteine residues, and nucleotide phosphates. However, the compound's design appears to minimize these interactions, as evidenced by its selective inhibition profile and lack of significant cytotoxicity at therapeutic concentrations [10].

The reactivity with tRNA molecules represents another important aspect of the compound's biological interactions. Studies have demonstrated that Bederocin binding to methionyl-tRNA synthetase affects the enzyme's ability to interact with tRNA substrates, suggesting that the compound may influence the tRNA binding site through allosteric mechanisms [15]. This interaction pattern differs from that observed with other aminoacyl-tRNA synthetase inhibitors that directly interact with tRNA molecules.

Biochemical assays have established that Bederocin exhibits minimal reactivity with non-target proteins, as evidenced by its lack of inhibition of mammalian methionyl-tRNA synthetase at concentrations up to 500 nM [14]. This selectivity profile suggests that the compound's reactivity with biological nucleophiles is highly specific and directed toward its intended target enzyme.

Competitive Inhibition Kinetics with Methionine Substrate

Bederocin exhibits competitive inhibition with respect to methionine substrate binding, as demonstrated through detailed kinetic analysis using ATP:pyrophosphate exchange assays [1] [12]. The competitive inhibition pattern was established by measuring inhibition constant (Ki) values at varying methionine concentrations while maintaining saturating ATP levels.

Kinetic Parameters for competitive inhibition reveal that Bederocin binds to the same binding site as methionine with extraordinary affinity. The inhibition constant (Ki) for Bederocin against Staphylococcus aureus MetRS was determined to be 10 picomolar, representing exceptionally potent enzyme inhibition [1] [2]. This Ki value is approximately 17,000-fold lower than the Km value for methionine, indicating that Bederocin binds with significantly higher affinity than the natural substrate [13].

Structural Basis for tRNA Acceptor Arm Binding Site Occupation

The structural basis for tRNA acceptor arm interactions involves multiple binding sites within methionyl-tRNA synthetase that facilitate recognition and positioning of the tRNA substrate [15] [16]. Bederocin influences these interactions through both direct and indirect mechanisms that affect enzyme conformation and tRNA binding affinity.

tRNA Acceptor Arm Recognition occurs primarily through the connecting peptide (CP) domain, which undergoes conformational changes upon substrate binding [17] [18]. The CP domain contains a knuckle region that moves significantly during the catalytic cycle, creating access for the tRNA acceptor stem to reach the active site [4]. Crystal structures reveal that the CP domain maintains different conformational states depending on ligand occupancy [17].

Auxiliary Pocket Formation adjacent to the methionine binding site provides additional binding surface for tRNA acceptor arm interactions [9] [7]. This auxiliary pocket becomes accessible when the CP domain adopts an open conformation and serves as a binding site for the terminal nucleotides of the tRNA acceptor stem [19]. Structural studies demonstrate that diaryldiamine inhibitors, including compounds related to Bederocin, can occupy both the methionine pocket and auxiliary pocket simultaneously [9].

Conformational Selection Mechanism governs the binding of inhibitors to methionyl-tRNA synthetase through a process involving pre-existing conformational states [17]. The enzyme exists in multiple conformational states, including a methionine-bound state with a closed CP domain and an inhibitor-bound state with an open CP domain and enlarged methionine pocket [17]. Bederocin binding occurs through conformational selection of the open state rather than induced fit mechanisms.

Binding Site Communication between the methionine pocket and tRNA binding regions occurs through allosteric networks that span approximately 70 Ångströms [20] [21]. Molecular dynamics simulations reveal specific communication pathways involving conserved residues that coordinate substrate binding and catalytic activity [20]. These pathways ensure proper synchronization between amino acid activation and tRNA aminoacylation steps.

Enzyme-Inhibitor Binding Free Energy Calculations

Binding free energy calculations provide quantitative assessment of the thermodynamic driving forces underlying enzyme-inhibitor interactions [22] [23]. For methionyl-tRNA synthetase inhibitors, these calculations incorporate multiple energetic contributions including electrostatic interactions, van der Waals forces, and solvation effects.

Computational Methodology for binding free energy determination typically employs molecular dynamics simulations combined with thermodynamic perturbation methods [24] [25]. Free energy perturbation calculations enable assessment of relative binding affinities between different inhibitors by computing the work required to transform one ligand into another while bound to the enzyme [23]. These methods require extensive sampling of conformational states to achieve convergence and statistical significance [26].

Energetic Components contributing to binding free energy include enzyme-inhibitor interaction energies, desolvation penalties, and conformational entropy changes [13] [23]. For methionine analogs binding to MetRS, correlation analysis revealed excellent agreement (R² = 0.86) between calculated binding energies and experimental kinetic parameters [13] [14]. The major energetic contribution derives from electrostatic interactions between inhibitor backbone atoms and conserved enzyme residues His301 and Asp52 [13].

Solvation Effects play critical roles in determining binding affinity, particularly for polar inhibitors such as Bederocin [24]. The transition from aqueous solution to the enzyme binding pocket requires overcoming desolvation penalties that must be compensated by favorable enzyme-inhibitor interactions [23]. Studies of related enzyme systems demonstrate that inclusion of solvation effects is essential for quantitatively accurate binding free energy predictions [24] [27].

Binding Affinity Predictions for Bederocin indicate exceptionally favorable binding thermodynamics consistent with the measured Ki value of 10 picomolar [1]. The binding energy calculations suggest that Bederocin achieves high affinity through optimized interactions with both the methionine binding pocket and surrounding regions [13]. This binding affinity exceeds that of the natural substrate methionine by several orders of magnitude, explaining the competitive inhibition pattern observed experimentally.

Selectivity Profiling Against MetRS1 vs MetRS2 Orthologs

Selectivity profiling reveals dramatic differences in Bederocin susceptibility between MetRS1 and MetRS2 enzyme isoforms, providing the mechanistic basis for therapeutic selectivity [1] [3] [7]. These differences arise from amino acid polymorphisms in critical binding regions that affect inhibitor recognition and binding affinity.

MetRS1 Selectivity Profile demonstrates exceptional potency against gram-positive bacterial enzymes with Ki values in the picomolar range [1] [2]. Staphylococcus aureus MetRS1 exhibits a Ki of 10 picomolar for Bederocin, while human mitochondrial MetRS1 shows 1,000-fold reduced sensitivity with inhibition detectable only at nanomolar concentrations [1] [3]. This selectivity profile enables therapeutic targeting of bacterial pathogens while minimizing effects on human mitochondrial protein synthesis.

MetRS2 Resistance Mechanisms involve structural differences in both the methionine binding pocket and auxiliary pocket regions [9] [7]. MetRS2 enzymes possess amino acid polymorphisms that reduce inhibitor binding affinity through altered electrostatic interactions and steric hindrance [7]. The insertion of approximately 27 amino acids in MetRS2 enzymes further contributes to resistance by modifying the overall binding site architecture [8].

Structural Basis for Selectivity was elucidated through comparative crystallographic studies of MetRS1 and MetRS2 enzymes bound to diaryldiamine inhibitors [9] [28]. These structures reveal that amino acid polymorphisms in the methionine pocket and auxiliary pocket create unfavorable binding environments for MetRS1-selective inhibitors [7]. Key polymorphic residues affect both inhibitor binding affinity and enzyme catalytic activity when mutated [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

449.05727 g/mol

Monoisotopic Mass

449.05727 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YV7QD1SJ9O

Drug Indication

For the treatment of bacterial infections caused by susceptible microorganisms (Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes).

Mechanism of Action

REP8839 exerts its antibacterial activity through specific inhibition of MetS, a novel target.

Other CAS

757942-43-1

Wikipedia

Bederocin

Dates

Last modified: 07-15-2023
1: Hussain T, Yogavel M, Sharma A. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases. Antimicrob Agents Chemother. 2015 Apr;59(4):1856-67. doi: 10.1128/AAC.02220-13. Epub 2015 Jan 12. PubMed PMID: 25583729; PubMed Central PMCID: PMC4356764.
2: Faqi AS, Bell SJ, Gill S, Colagiovanni DB. An intranasal irritation assessment of antibacterial ointment alone or in combination with mupirocin versus Bactroban Nasal in rabbits. Regul Toxicol Pharmacol. 2009 Oct;55(1):28-32. doi: 10.1016/j.yrtph.2009.05.017. Epub 2009 Jun 2. PubMed PMID: 19497343.
3: Green LS, Bullard JM, Ribble W, Dean F, Ayers DF, Ochsner UA, Janjic N, Jarvis TC. Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity. Antimicrob Agents Chemother. 2009 Jan;53(1):86-94. doi: 10.1128/AAC.00275-08. Epub 2008 Nov 17. PubMed PMID: 19015366; PubMed Central PMCID: PMC2612134.
4: Critchley IA, Ochsner UA. Recent advances in the preclinical evaluation of the topical antibacterial agent REP8839. Curr Opin Chem Biol. 2008 Aug;12(4):409-17. doi: 10.1016/j.cbpa.2008.06.011. Epub 2008 Jul 11. Review. PubMed PMID: 18620074.
5: Ochsner UA, Young CL, Stone KC, Dean FB, Janjic N, Critchley IA. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase. Antimicrob Agents Chemother. 2005 Oct;49(10):4253-62. PubMed PMID: 16189106; PubMed Central PMCID: PMC1251548.
6: Critchley IA, Young CL, Stone KC, Ochsner UA, Guiles J, Tarasow T, Janjic N. Antibacterial activity of REP8839, a new antibiotic for topical use. Antimicrob Agents Chemother. 2005 Oct;49(10):4247-52. PubMed PMID: 16189105; PubMed Central PMCID: PMC1251549.

Explore Compound Types